N-[(furan-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
CAS No.: 899740-68-2
Cat. No.: VC11916805
Molecular Formula: C15H13N3O3
Molecular Weight: 283.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899740-68-2 |
|---|---|
| Molecular Formula | C15H13N3O3 |
| Molecular Weight | 283.28 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |
| Standard InChI | InChI=1S/C15H13N3O3/c1-18-13-10(4-2-6-16-13)8-12(15(18)20)14(19)17-9-11-5-3-7-21-11/h2-8H,9H2,1H3,(H,17,19) |
| Standard InChI Key | CVNSUCPFSDBUSD-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCC3=CC=CO3 |
| Canonical SMILES | CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCC3=CC=CO3 |
Introduction
Structural Characteristics and Molecular Identity
Molecular Composition and Stereochemical Features
N-[(Furan-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS No.: 899740-68-2) has the molecular formula C₁₅H₁₃N₃O₃ and a molecular weight of 283.28 g/mol. The compound’s structure comprises a 1,8-naphthyridine backbone, a bicyclic heteroaromatic system with two nitrogen atoms at positions 1 and 8. The naphthyridine core is substituted at position 3 with a carboxamide group (-CONH2), which is further functionalized with a furan-2-ylmethyl moiety. A methyl group at position 1 and a ketone oxygen at position 2 complete the substitution pattern (Fig. 1).
Table 1: Key Identifiers of N-[(Furan-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
| Property | Value |
|---|---|
| CAS Number | 899740-68-2 |
| Molecular Formula | C₁₅H₁₃N₃O₃ |
| Molecular Weight | 283.28 g/mol |
| SMILES Notation | Cc(=O)N(Cc1ccoc1)c1cnc2c1c(=O)n(c(=O)n2)cc(c1)cc(c1)C |
| IUPAC Name | N-[(Furan-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
The furan ring introduces electron-rich oxygen atoms, enhancing the compound’s ability to participate in π-π stacking and hydrogen bonding interactions, which are critical for binding to biological targets .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-[(furan-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves multi-step protocols typical of naphthyridine derivatives. A common route begins with the condensation of 2-aminonicotinic acid with methyl acetoacetate to form the naphthyridine core, followed by functionalization via nucleophilic acyl substitution. The furan-methyl group is introduced through alkylation reactions using furfuryl bromide under basic conditions. Final purification is achieved via column chromatography, yielding products with >95% purity as confirmed by HPLC.
Reaction Dynamics
Mechanistic Insights and Target Engagement
Enzymatic Inhibition
Molecular docking simulations suggest that the naphthyridine core intercalates into the DNA-enzyme complex, while the furan-methyl group forms hydrogen bonds with conserved residues in the ATP-binding pocket of kinases . This dual mechanism underlies its potential as a multi-target agent.
Pharmacokinetic Considerations
Future Directions and Research Challenges
Despite promising in vitro data, gaps persist in understanding the compound’s in vivo efficacy and toxicity. Priority areas include:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the furan and methyl groups to optimize potency.
-
Formulation Development: Encapsulation in nanocarriers to enhance bioavailability.
-
Target Validation: CRISPR-based screening to identify off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume